molecular formula C23H19N3O3S B2803215 4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954683-45-5

4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2803215
CAS No.: 954683-45-5
M. Wt: 417.48
InChI Key: QEKAZSPEGOYHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyano group at the 4-position and a phenylsulfonyl-modified tetrahydroisoquinoline moiety. Its molecular formula is C₂₃H₁₉N₃O₃S (molecular weight: 417.48 g/mol).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c24-15-17-6-8-19(9-7-17)23(27)25-21-11-10-18-12-13-26(16-20(18)14-21)30(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKAZSPEGOYHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that many benzenesulfonyl derivatives exhibit antibacterial activity. The compound’s interaction with its targets and any resulting changes would be dependent on the specific target molecules and the biochemical context within the cell.

Result of Action

Given the antibacterial activity of some benzenesulfonyl derivatives, it is plausible that the compound could lead to bacterial cell death or inhibit bacterial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from published literature:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Key Spectral Features Potential Applications
4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide C₂₃H₁₉N₃O₃S 417.48 Cyano (-CN), benzamide (-CONH-), phenylsulfonyl (-SO₂C₆H₅), tetrahydroisoquinoline Likely involves coupling of 4-cyanobenzoyl chloride with a sulfonylated tetrahydroisoquinoline amine IR: C=O (1680 cm⁻¹), C≡N (2240 cm⁻¹); NMR: Aromatic protons (δ 7.2–8.5 ppm) Kinase inhibition, receptor modulation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Varies (X = H, Cl, Br) ~450–500 (estimated) 1,2,4-triazole, phenylsulfonyl (-SO₂C₆H₄-X), difluorophenyl Cyclization of hydrazinecarbothioamides in basic media; Friedel-Crafts acylation steps IR: C=S (1250 cm⁻¹), absence of C=O; NMR: Triazole protons (δ 8.1–8.3 ppm) Antimicrobial, antifungal agents
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₂₄H₃₀N₂O₂ 378.51 tert-Butyl (-C(CH₃)₃), isobutyryl (-COC(CH₃)₂), benzamide (-CONH-), tetrahydroquinoline Not detailed in available data Not provided; expected IR: C=O (~1680 cm⁻¹), tert-butyl C-H (~2960 cm⁻¹) Unknown; structural similarity suggests pharmacological use

Spectral and Electronic Properties

  • IR Spectroscopy: The target compound’s cyano group exhibits a sharp C≡N stretch at 2240 cm⁻¹, absent in triazole derivatives. Both the target and compounds share a benzamide C=O stretch (~1680 cm⁻¹). Triazoles [7–9] display C=S stretches (~1250 cm⁻¹) and lack C=O bands, distinguishing them from benzamide-based analogs .
  • NMR: The tetrahydroisoquinoline and aromatic protons in the target compound are expected in the δ 7.2–8.5 ppm range, similar to ’s tetrahydroquinoline derivatives.

Pharmacological Implications

  • Target Compound: The cyano group may enhance binding to enzymatic targets (e.g., kinases) through dipole interactions, while the phenylsulfonyl group improves solubility and membrane permeability.
  • Compound: The tert-butyl group increases lipophilicity, which might enhance blood-brain barrier penetration compared to the target compound’s polar cyano group .

Q & A

Basic: What are the critical steps for synthesizing 4-cyano-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroisoquinoline core, followed by benzamide coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide formation .
  • Temperature control : Maintaining 0–5°C during coupling reactions minimizes side products .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound .
    Yield optimization (~60–70%) requires strict exclusion of moisture during sulfonyl chloride activation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

Answer:

  • NMR : 1^1H and 13^13C NMR resolve the tetrahydroisoquinoline ring conformation, sulfonyl group orientation, and benzamide substituents. Aromatic protons appear as doublets at δ 7.2–8.1 ppm, while the cyano group’s electron-withdrawing effect shifts adjacent protons upfield .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 446.12) and fragmentation patterns (e.g., loss of SO2_2Ph at m/z 322) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the chair conformation of the tetrahydroisoquinoline ring .

Advanced: How can computational methods resolve contradictions in reported bioactivity data across experimental models?

Answer:
Discrepancies in IC50_{50} values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Strategies include:

  • Molecular docking : Compare binding affinities to primary targets (e.g., kinases) vs. decoy proteins using AutoDock Vina. Pay attention to the sulfonyl group’s role in hydrogen bonding .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
  • In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) models to correlate cellular uptake with in vivo efficacy .

Advanced: What methodological approaches are recommended for analyzing pharmacokinetic properties in preclinical studies?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. The cyano group may reduce CYP3A4-mediated oxidation .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; the sulfonyl moiety increases albumin binding (~85%) .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C at the benzamide carbonyl) and quantify accumulation in organs via scintillation counting .

Basic: Which functional groups dominate the compound’s reactivity in biological systems?

Answer:

  • Sulfonyl group : Participates in hydrogen bonding with catalytic lysine residues in enzymes (e.g., kinase ATP-binding pockets) .
  • Cyano group : Enhances electrophilicity, potentially forming covalent adducts with cysteine thiols in target proteins .
  • Benzamide : Stabilizes π-π stacking interactions with aromatic residues (e.g., Phe80 in HSP90) .

Advanced: How should researchers design experiments to address discrepancies in solubility and bioavailability data?

Answer:

  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. The compound’s logP (~3.2) suggests limited aqueous solubility (<10 µM) .
  • Bioavailability studies : Use parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Compare results with in situ perfusion models in rodents .
  • Salt formation : Screen hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Advanced: What strategies validate the compound’s selectivity profile against structurally related off-targets?

Answer:

  • Kinase panel screening : Test against 100+ kinases at 1 µM concentration. Focus on isoforms with similar ATP-binding pockets (e.g., JAK2 vs. JAK3) .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal shift assays (TSA) : Measure ΔTm_m shifts to confirm binding to the intended target vs. decoy proteins .

Basic: How can researchers mitigate degradation during long-term storage?

Answer:

  • Storage conditions : Lyophilize and store at -80°C under argon. Aqueous solutions (pH 7.4) degrade by ~15% over 30 days at 4°C .
  • Stabilizers : Add 0.1% BHT to inhibit oxidation of the tetrahydroisoquinoline ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.